

An In-Depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Cat. No.: B143812

[Get Quote](#)

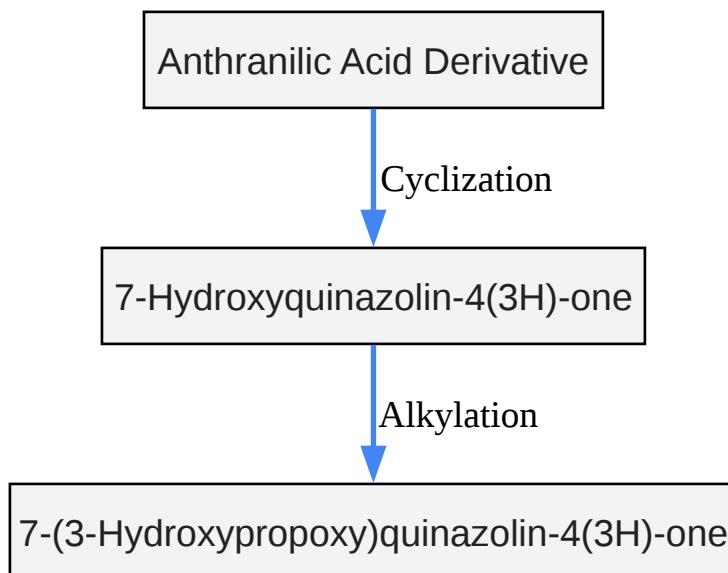
For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a prominent scaffold in medicinal chemistry, with a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties. This specific derivative is of particular interest as a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib), a compound investigated for its potential in cancer therapy. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** is essential for its handling, characterization, and application in synthetic chemistry. The key properties are summarized in the table below.


Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	--INVALID-LINK--[1]
Molecular Weight	220.22 g/mol	--INVALID-LINK--[1]
CAS Number	557770-89-5	--INVALID-LINK--[1]
Boiling Point	424.8±51.0 °C (Predicted)	--INVALID-LINK--[2]
Density	1.34 g/cm ³ (Predicted)	--INVALID-LINK--[2]
pKa	14.79±0.10 (Predicted)	--INVALID-LINK--[2]
Appearance	Not specified (likely a solid)	General knowledge

Synthesis and Experimental Protocols

The synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** typically involves the introduction of the 3-hydroxypropoxy side chain onto a pre-formed quinazolinone core, specifically at the 7-position. A common starting material for this synthesis is 7-hydroxyquinazolin-4(3H)-one.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a suitable anthranilic acid derivative.

[Click to download full resolution via product page](#)

A general workflow for the synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

Experimental Protocol: Synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** from **7-Hydroxyquinazolin-4(3H)-one**

This procedure outlines a common method for the alkylation of a phenolic hydroxyl group.

Materials:

- 7-Hydroxyquinazolin-4(3H)-one
- 3-Bromo-1-propanol or 3-Chloro-1-propanol
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Hexane
- Water

Procedure:

- Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate or cesium carbonate.
- Addition of Alkylating Agent: Add 3-bromo-1-propanol or 3-chloro-1-propanol to the reaction mixture.
- Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

Characterization Methods

The structural confirmation and purity assessment of the synthesized **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** are crucial. The following are standard analytical techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

- ^1H NMR (Proton NMR): The ^1H NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone ring system, as well as the protons of the 3-hydroxypropoxy side chain. The chemical shifts, multiplicities, and integration values of these signals provide detailed information about the connectivity of the atoms.
- ^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the quinazolinone ring, the aromatic carbons, and the carbons of the aliphatic side chain.

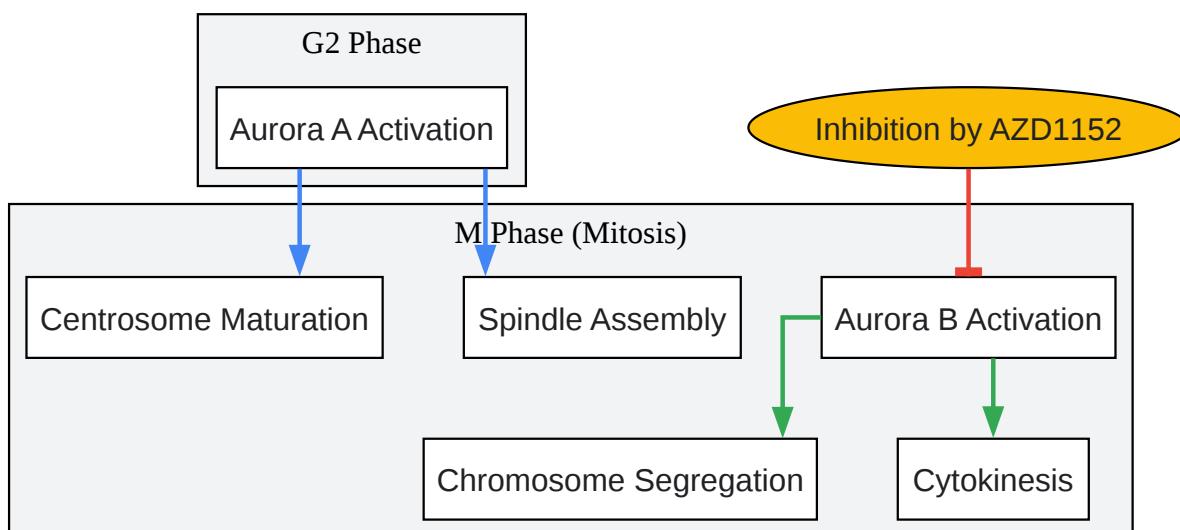
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the compound.

- Method: A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
- Detection: The compound can be detected using a UV detector, typically at a wavelength where the quinazolinone chromophore has a strong absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.


- Technique: Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which will typically show a protonated molecular ion $[M+H]^+$. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: Role as an Intermediate for an Aurora Kinase Inhibitor

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a crucial building block in the synthesis of AZD1152, a selective inhibitor of Aurora B kinase[1]. Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, and their overexpression is implicated in various cancers.

Aurora Kinase Signaling Pathway

The Aurora kinase family consists of three main members: Aurora A, Aurora B, and Aurora C. They are key regulators of mitosis.

[Click to download full resolution via product page](#)

Simplified overview of Aurora kinase roles in the cell cycle and the point of inhibition by AZD1152.

Inhibition of Aurora B by compounds derived from **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**, such as AZD1152, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis (programmed cell death) in cancer cells. This makes the synthesis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** a critical step in the development of potential anti-cancer therapeutics.

Conclusion

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a compound of significant interest due to its role as a key intermediate in the synthesis of targeted cancer therapies. This guide has provided a detailed overview of its physicochemical properties, a general protocol for its synthesis, and methods for its characterization. The understanding of this molecule is crucial for researchers and professionals involved in the discovery and development of novel quinazolinone-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143812#physicochemical-properties-of-7-3-hydroxypropoxy-quinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com